2-[4-(5-Bromo-6-methylpyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-(5-Bromo-6-methylpyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety and a brominated methylpyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Bromo-6-methylpyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps:
Bromination: The starting material, 2-chloro-6-methylpyridine, is heated with bromotrimethylsilane to yield 2-bromo-6-methylpyridine.
Piperazine Substitution: The brominated product is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.
Cyanation: Finally, the compound undergoes cyanation to introduce the carbonitrile group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Bromo-6-methylpyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[4-(5-Bromo-6-methylpyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-[4-(5-Bromo-6-methylpyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the brominated pyridine ring may enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A simpler analog that lacks the piperazine and carbonitrile groups.
2-(Piperazin-1-yl)pyridine: Similar structure but without the brominated methylpyridine moiety.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Another related compound with a pyrimidine ring instead of pyridine.
Uniqueness
2-[4-(5-Bromo-6-methylpyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its combination of a brominated methylpyridine, piperazine, and carbonitrile groups. This unique structure provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(5-bromo-6-methylpyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5/c1-12-14(17)4-5-15(20-12)21-7-9-22(10-8-21)16-13(11-18)3-2-6-19-16/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEAXGPGGJNUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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